2-((2-methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a carboxylate group, along with a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various cyclization reactions involving suitable precursors.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide or its derivatives.
Coupling with Methoxyaniline: The final step involves coupling the pyridine derivative with 2-methoxyaniline through a condensation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyaniline moiety.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-((2-methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-((2-methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The bromopyridine core may facilitate binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methoxyanilino)-2-oxoethyl] quinoline-2-carboxylate
- [2-(2-Methoxyanilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate
Uniqueness
Compared to similar compounds, 2-((2-methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-21-13-5-3-2-4-12(13)18-14(19)9-22-15(20)10-6-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPPCBHGNPYMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.